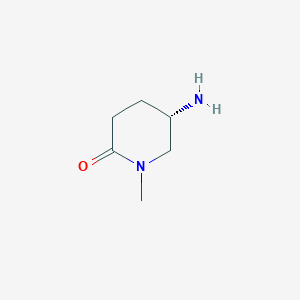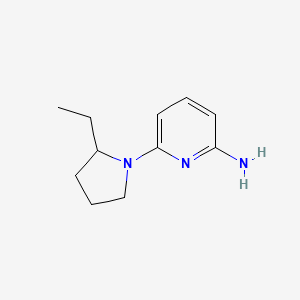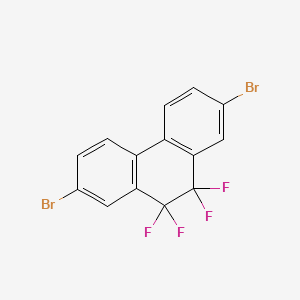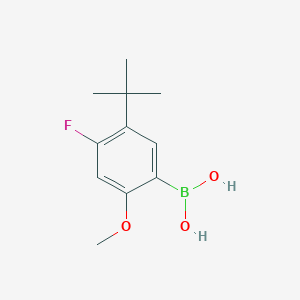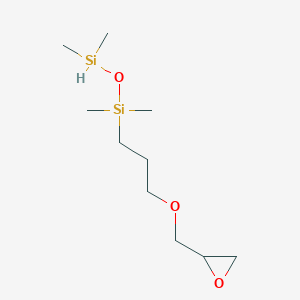
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility. This compound features an epoxy group and a disiloxane backbone, making it a valuable intermediate in organic synthesis and materials science.
Métodos De Preparación
The synthesis of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of appropriate siloxane precursors with epoxide-containing reagents. One common method includes the hydrosilylation of allyl glycidyl ether with tetramethyldisiloxane in the presence of a platinum catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Análisis De Reacciones Químicas
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy group is replaced by other functional groups.
Polymerization: The epoxy group can undergo polymerization reactions, forming cross-linked polymer networks.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mecanismo De Acción
The mechanism of action of (3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane involves the interaction of its functional groups with target molecules. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecules. The disiloxane backbone provides stability and flexibility, allowing the compound to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
Tetrakisepoxy cyclosiloxane: This compound has a similar epoxy functionality but features a cyclic siloxane structure, which imparts different physical and chemical properties.
1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane: This compound has multiple epoxy groups and a longer siloxane chain, making it suitable for different applications in polymer chemistry and materials science.
The uniqueness of this compound lies in its specific combination of an epoxy group and a disiloxane backbone, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H24O3Si2 |
|---|---|
Peso molecular |
248.47 g/mol |
Nombre IUPAC |
dimethylsilyloxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10,14H,5-9H2,1-4H3 |
Clave InChI |
ICYXLXKMZOOGPX-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)O[Si](C)(C)CCCOCC1CO1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
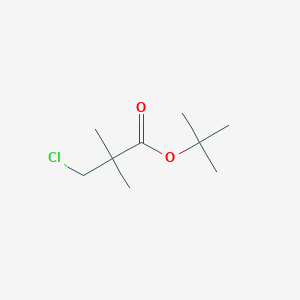
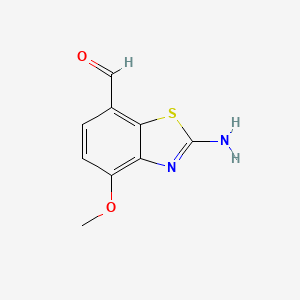
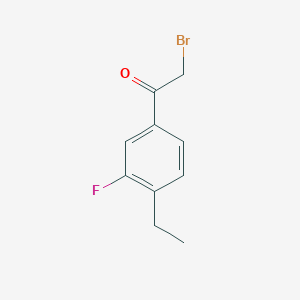
![4-Isopropyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8570958.png)



![2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8570978.png)
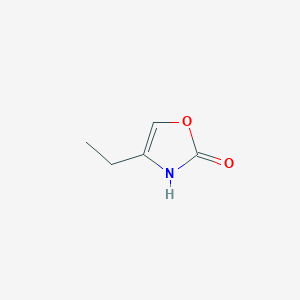
![2-[4-(4-Chlorophenoxy)phenoxy]-1-(1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B8571008.png)
